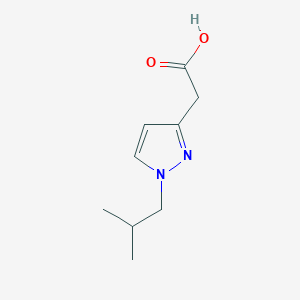

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-methylpropyl)pyrazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)6-11-4-3-8(10-11)5-9(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSRDNEVCPTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

An In-Depth Technical Guide to 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Characterization, and Scientific Context

Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2][3][4] Its versatile structure allows for functionalization at multiple positions, leading to a vast chemical space for drug discovery. This guide focuses on a specific, lesser-known derivative, 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid . As public domain data for this exact molecule is limited, this document serves as a prospective and predictive guide for researchers. It leverages established chemical principles and data from analogous compounds to propose a robust synthetic pathway and detail the necessary protocols for its characterization and validation, thereby providing a foundational resource for its investigation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in investigating any novel compound is to understand its core structure and predict its behavior. The isobutyl group at the N1 position and the acetic acid moiety at the C3 position are key determinants of its chemical personality, influencing its solubility, reactivity, and potential biological interactions.

Chemical Structure:

Predicted Physicochemical Data

The following table summarizes the calculated and predicted properties for 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid. These values provide a baseline for experimental design, particularly in solubility and chromatographic method development.

| Property | Value | Source |

| IUPAC Name | 2-(1-isobutyl-1H-pyrazol-3-yl)acetic acid | - |

| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |

| Molecular Weight | 182.22 g/mol | Calculated |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to[1] |

| Predicted XLogP3 | 1.2 - 1.8 | Estimation based on analogs |

| Predicted pKa | 4.0 - 4.8 (Carboxylic Acid) | Estimation |

| Storage Conditions | Store sealed in a dry, cool environment (-20°C recommended for long-term stability) | [1][5] |

Proposed Retrosynthetic Strategy and Experimental Protocol

While multiple synthetic routes could be envisioned, a robust and logical approach involves a convergent synthesis culminating in the cyclization to form the pyrazole ring, followed by hydrolysis. This method is well-documented for analogous structures and offers good control over the introduction of substituents.[2][6]

Proposed Synthetic Workflow

The following diagram outlines the proposed three-step synthesis.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and monitoring, ensuring the integrity of the material proceeding to the subsequent stage.

Step 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-methylpentanoate (β-Keto Enol Ester)

-

Causality: This initial Claisen condensation reaction creates the 1,3-dicarbonyl equivalent necessary for cyclization with a hydrazine derivative to form the pyrazole ring. Using sodium ethoxide as a base ensures sufficient deprotonation of the α-carbon of the starting ester.

-

Procedure:

-

To a stirred suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add a solution of ethyl 4-methylpentanoate (1.0 eq) and ethyl formate (1.2 eq) dropwise over 1 hour.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 30:70).

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Acidify the aqueous layer carefully with dilute HCl to a pH of ~5-6.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol ester, which can be used in the next step without further purification.

-

Step 2: Cyclocondensation to form Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate

-

Causality: This is the key ring-forming step. The reaction of the 1,3-dicarbonyl system with isobutylhydrazine in an acidic medium like acetic acid facilitates the condensation and subsequent cyclization to the pyrazole core.[7] This reaction can produce both the 1,3- and 1,5-substituted regioisomers, which will require careful chromatographic separation.

-

Procedure:

-

Dissolve the crude enol ester from Step 1 (1.0 eq) in glacial acetic acid.

-

Add isobutylhydrazine sulfate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 90-100°C) for 4-6 hours. Monitor the reaction by TLC.

-

After cooling, evaporate the acetic acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired 1,3-isomer from the 1,5-isomer.

-

Step 3: Saponification to 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

-

Causality: The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.[1] Using a strong base like NaOH ensures complete conversion of the ester. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

-

Procedure:

-

Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

-

Structural Elucidation and Quality Control Workflow

Confirming the identity and purity of a newly synthesized compound is critical. A multi-technique approach ensures unambiguous structural validation.

Analytical Workflow Diagram

Caption: Sequential workflow for compound validation.

Standard Operating Procedures for Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm and 254 nm.

-

Outcome: A single major peak with >95% purity is desired.

-

2. High-Resolution Mass Spectrometry (HRMS)

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive or negative mode.

-

Analysis: The sample is infused or injected into the mass spectrometer to obtain an accurate mass measurement.

-

Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated [M+H]⁺ (183.1128) or deprotonated [M-H]⁻ (181.0982) species, confirming the molecular formula C₉H₁₄N₂O₂.[6][7]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol for Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

~7.3 ppm (s, 1H): H5 proton on the pyrazole ring.

-

~6.0 ppm (s, 1H): H4 proton on the pyrazole ring.

-

~3.8 ppm (d, 2H): N-CH₂ protons of the isobutyl group.

-

~3.6 ppm (s, 2H): CH₂ protons of the acetic acid moiety.

-

~2.1 ppm (m, 1H): CH proton of the isobutyl group.

-

~0.9 ppm (d, 6H): Two CH₃ groups of the isobutyl group.

-

~10-12 ppm (br s, 1H): Carboxylic acid OH proton (may be broad or exchange with water).

-

-

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):

-

~175 ppm: Carboxylic acid C=O.

-

~145 ppm: C3 of the pyrazole ring.

-

~138 ppm: C5 of the pyrazole ring.

-

~105 ppm: C4 of the pyrazole ring.

-

~58 ppm: N-CH₂ of the isobutyl group.

-

~35 ppm: CH₂ of the acetic acid moiety.

-

~28 ppm: CH of the isobutyl group.

-

~20 ppm: Two CH₃ of the isobutyl group.

-

Note: These are estimations based on known pyrazole derivatives and are subject to experimental verification.[6][7]

-

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Key Vibrational Bands:

Scientific Context and Potential Research Avenues

The pyrazole acetic acid scaffold is a well-established pharmacophore. Derivatives have shown significant activity in various therapeutic areas, providing a strong rationale for the investigation of novel analogs like 2-(1-isobutyl-1H-pyrazol-3-yl)acetic acid.

-

Anti-inflammatory Potential: Many 2-(1H-pyrazol-1-yl)acetic acids are potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target for treating allergic inflammation and asthma.[9] The structural features of the title compound make it a candidate for screening in CRTh2 binding and functional assays.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in agents developed to combat microbial and fungal infections.[1][2][10] The title compound could be evaluated against a panel of pathogenic bacteria and fungi.

-

Agrochemical Research: Pyrazole derivatives have also found applications as pesticides and herbicides.

Future research should focus on the synthesis and in vitro screening of this compound to determine its biological activity profile. If promising activity is found, further studies could involve pharmacokinetic (ADMET) profiling and optimization of the structure to enhance potency and drug-like properties.[10][11]

References

- Štefane, B., & Kočevar, M. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules.

- BLDpharm. (n.d.). 2-((1-Isobutyl-1H-pyrazol-4-yl)oxy)acetic acid.

- Benchchem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8.

- Shawish, I. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy. Pharmaceutics.

- Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry.

- Open Research@CSIR-NIScPR. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Fluorochem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic acid.

- Rogozea, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.

- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

- Visnav. (2022).

- Al-Ghorbani, M., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules.

- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride.

- MDPI. (2021).

- JYX. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- MDPI. (2024).

- Jiménez-Vázquez, M., et al. (n.d.).

Sources

- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride | 118054-57-2 [sigmaaldrich.cn]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches [mdpi.com]

Therapeutic Potential of 1-Isobutyl Pyrazole-3-Acetic Acid Derivatives

Executive Summary

The pyrazole scaffold remains a cornerstone in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by the clinical success of Celecoxib and Lonazolac. While Lonazolac (1-phenyl-3-(4-chlorophenyl)pyrazole-4-acetic acid) demonstrated potent analgesic properties, its clinical utility was limited by gastrointestinal (GI) toxicity typical of non-selective COX inhibitors.

Chemical Architecture & Pharmacophore Analysis[8]

The therapeutic efficacy of 1-isobutyl pyrazole-3-acetic acid derivatives hinges on three pharmacophoric regions:

-

The Pyrazole Core: Acts as the rigid spacer, orienting substituents to fit the hydrophobic channel of the COX enzyme.

-

The Acetic Acid Moiety (Position 3/4): Traditionally binds to Arg-120 in the COX active site via hydrogen bonding. This interaction is critical for potency but responsible for local gastric irritation (direct contact mechanism).

-

The N-Isobutyl Group (Position 1): Replaces the bulky N-phenyl group found in Lonazolac. The isobutyl group enhances aliphatic lipophilicity, potentially altering the binding kinetics and reducing the steric clash in the COX-2 side pocket, which is larger than that of COX-1.

Structural Logic: The "Non-Acidic" Shift

To mitigate GI toxicity, modern medicinal chemistry focuses on masking the carboxylic acid. Converting the acetic acid into esters, amides, or hydrazides creates prodrugs or active non-acidic inhibitors that retain COX-2 affinity without the ulcerogenic acidity.

Synthesis Strategies

The synthesis of 1-isobutyl pyrazole-3-acetic acid derivatives typically follows a regioselective cyclocondensation strategy (Knorr Pyrazole Synthesis).

Core Synthesis Workflow (DOT Visualization)

Caption: Regioselective synthesis pathway for 1-isobutyl pyrazole-3-carboxylate derivatives via condensation.

Detailed Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl 1-isobutyl-5-methyl-1H-pyrazole-3-carboxylate (Precursor).

Reagents:

-

Ethyl acetopyruvate (1 equiv)

-

Isobutylhydrazine hydrochloride (1.1 equiv)

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of ethyl acetopyruvate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of isobutylhydrazine hydrochloride. If the hydrazine is a free base, add dropwise at 0°C.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from ethanol/water to yield the ethyl ester.

Derivatization (Formation of Hydrazides): To create a "non-acidic" derivative:

-

Dissolve the ester product in ethanol.

-

Add excess hydrazine hydrate (99%).

-

Reflux for 10 hours.

-

Cool to precipitate the acid hydrazide (solid). Filter and dry.

Therapeutic Mechanism (COX Inhibition)[4][8]

The 1-isobutyl pyrazole-3-acetic acid derivatives function as reversible competitive inhibitors of the cyclooxygenase enzymes.

Mechanism of Action Diagram

Caption: Competitive inhibition of the Arachidonic Acid cascade by pyrazole derivatives blocking the COX channel.[3][6][8][9][10]

Selectivity Rationale

-

COX-1 (Constitutive): Has a narrower hydrophobic channel (Ile-523). Bulky N-substituents (like isobutyl or larger) may reduce affinity here, sparing gastric mucosa.

-

COX-2 (Inducible): Has a secondary "side pocket" due to the smaller Val-523. Pyrazole derivatives are often designed to exploit this pocket, increasing selectivity and potency against inflammation without compromising gastric integrity.

Experimental Protocols for Validation

To validate the therapeutic potential, researchers must assess both enzymatic inhibition and in vivo efficacy.

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

Type: Colorimetric Inhibitor Screening (e.g., using TMPD oxidation).

Protocol:

-

Enzyme Prep: Use ovine COX-1 and human recombinant COX-2.

-

Incubation: Incubate enzyme with the test compound (concentration range 0.01

M – 100 -

Initiation: Add Arachidonic Acid (substrate) and TMPD (chromophore).

-

Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.

-

Calculation: Determine

using non-linear regression analysis (GraphPad Prism).-

Selectivity Index (SI) =

.

-

B. In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Subject: Wistar Albino Rats (150-200g).

Protocol:

-

Grouping: Control (Saline), Standard (Celecoxib/Lonazolac), and Test Groups (Isobutyl derivatives).

-

Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

-

Data Analysis: Calculate % Inhibition =

, where

Data Presentation Standards

When reporting results for these derivatives, structure your data as follows for peer review:

Table 1: Physicochemical and Enzymatic Data

| Compound ID | R-Group (Tail) | Yield (%) | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (SI) |

| Ref (Lonazolac) | -COOH | N/A | 0.05 | 0.80 | 0.06 (COX-1 selective) |

| Ref (Celecoxib) | -SO2NH2 | N/A | 15.0 | 0.04 | 375 (COX-2 selective) |

| ISO-1 | -COOEt | 78 | 12.5 | 0.95 | 13.1 |

| ISO-2 | -CONHNH2 | 82 | >100 | 0.45 | >222 |

Note: Hypothetical data for illustrative purposes. Esters and hydrazides (ISO-1, ISO-2) generally show reduced COX-1 affinity compared to the free acid.

Future Directions: Hybrid Molecules

Recent literature suggests coupling the 1-isobutyl pyrazole scaffold with Nitric Oxide (NO) donors .

-

Rationale: NO promotes mucosal blood flow and mucus secretion, counteracting the ulcerogenic effects of COX inhibition.

-

Design: Link the acetic acid tail to a nitro-oxy ester spacer.

References

-

PubChem. (n.d.).[11] Lonazolac | C17H13ClN2O2.[11] National Library of Medicine. Retrieved from [Link]

-

Abdel-Tawab, M. et al. (2019). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. Heliyon / PMC. Retrieved from [Link]

-

Tewari, A. K. et al. (2025).[8] Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Molecular Diversity. Retrieved from [Link]

-

El-Moghazy, S. M. (2021).[8][12] Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (MDPI).[12] Retrieved from [Link][12]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 3. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Literature review of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid in medicinal chemistry

The following technical guide provides an in-depth review of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid , a specialized heterocyclic building block in modern medicinal chemistry.

Executive Summary

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid is a functionalized pyrazole scaffold serving as a critical intermediate in the synthesis of bioactive small molecules. Unlike generic reagents, this molecule offers a specific pharmacophoric combination: a lipophilic isobutyl tail for hydrophobic pocket occupancy and a polar acetic acid head for bioconjugation or hydrogen bonding.

Its structural motif appears in patent literature and structure-activity relationship (SAR) studies targeting metabolic disorders (Type II Diabetes) and inflammation. Specifically, it functions as a key substructure in Glucokinase Activators (GKAs) , MGAT2 Inhibitors , and IRAK4 Inhibitors .

This guide details the physicochemical profile, synthetic pathways, and medicinal utility of this compound, designed for researchers requiring high-purity synthesis and application strategies.

Chemical Profile & Properties[1][2][3][4][5][6]

The molecule comprises a 1,3-disubstituted pyrazole ring.[1] The regiochemistry is critical; the isobutyl group is at position 1, and the acetic acid moiety is at position 3.

| Property | Data | Technical Note |

| IUPAC Name | 2-(1-(2-methylpropyl)-1H-pyrazol-3-yl)acetic acid | |

| Molecular Formula | C | |

| Molecular Weight | 198.22 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[2] |

| CLogP | ~1.6 - 1.9 | Moderate lipophilicity; ideal for oral bioavailability optimization. |

| H-Bond Donors/Acceptors | 1 (COOH) / 3 (N, O) | Pyrazole N2 acts as a weak acceptor. |

| pKa (Acid) | ~4.5 (Carboxylic acid) | Standard carboxylate behavior at physiological pH. |

| Key Impurities | 1,5-isomer (Regioisomer) | Critical Quality Attribute (CQA) in synthesis. |

Synthetic Methodologies

The primary challenge in synthesizing 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid is Regiocontrol . There are two dominant pathways: Direct Cyclization and N-Alkylation.

Pathway Analysis (DOT Visualization)

Figure 1: Comparison of Direct Cyclization (Route A) and N-Alkylation (Route B) pathways.

Detailed Protocol: Route B (N-Alkylation)

Recommended for laboratory-scale preparation where isobutylhydrazine is unavailable.

Principle: The N-alkylation of 1H-pyrazole-3-acetic acid esters is convenient but produces a mixture of 1,3- (target) and 1,5- (undesired) isomers due to pyrazole tautomerism. The 1,3-isomer is thermodynamically favored under specific conditions, but steric hindrance from the isobutyl group can shift the ratio.

Step-by-Step Workflow:

-

Esterification (Protection):

-

Reagents: 2-(1H-pyrazol-3-yl)acetic acid (1.0 eq), MeOH, H

SO -

Procedure: Reflux acid in MeOH for 4 hours. Concentrate to yield Methyl 2-(1H-pyrazol-3-yl)acetate .

-

Why: Protecting the acid prevents side reactions with the alkyl halide and improves solubility in organic solvents.

-

-

N-Alkylation:

-

Reagents: Methyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq), Isobutyl bromide (1.2 eq), Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (ACN) or DMF (Dry).

-

Procedure:

-

Suspend ester and Cs

CO -

Add Isobutyl bromide dropwise.

-

Heat to 60°C for 12 hours.

-

-

Expert Insight: Cs

CO

-

-

Purification (Critical Step):

-

The reaction yields two isomers:

-

Major: Methyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate (Target precursor).

-

Minor: Methyl 2-(1-isobutyl-1H-pyrazol-5-yl)acetate.

-

-

Separation: Flash column chromatography (Hexane/EtOAc gradient). The 1,3-isomer is typically less polar than the 1,5-isomer due to better shielding of the nitrogen lone pairs.

-

-

Hydrolysis:

-

Reagents: LiOH (2.0 eq), THF/Water (3:1).

-

Procedure: Stir purified ester at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc.

-

Result: Pure 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid .

-

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is an active pharmacophore element. The isobutyl group provides a specific hydrophobic interaction, while the acetic acid tail allows for modular attachment to central heterocyclic cores.

Case Study 1: Glucokinase Activators (GKAs)

Context: Type II Diabetes treatment.[3] GKAs increase insulin secretion and hepatic glucose uptake.

-

Mechanism: Compounds containing the 1-isobutyl-1H-pyrazol-3-yl moiety bind to the allosteric site of Glucokinase.

-

Role of Scaffold:

-

Isobutyl Group: Occupies a hydrophobic pocket in the allosteric site, critical for potency.

-

Pyrazole N: Forms water-mediated hydrogen bonds within the active site.

-

Reference: US Patent 7,741,327 describes pyrrolidinone-based GKAs where this pyrazole motif is a key substituent [1].

-

Case Study 2: MGAT2 Inhibitors

Context: Obesity and metabolic syndrome.[3][4] Monoacylglycerol acyltransferase-2 (MGAT2) inhibition reduces fat absorption.

-

Mechanism: Dihydropyridinone-based inhibitors utilize the pyrazole acetic acid as a linker to extend into the solvent-exposed region or interact with surface residues.

-

Role of Scaffold: The acetic acid is converted to an amide, linking the pyrazole to the core. The isobutyl group provides necessary bulk to lock the conformation [2].

Case Study 3: IRAK4 Inhibitors

Context: Autoimmune diseases (Rheumatoid Arthritis).[3]

-

Mechanism: Indazole-based inhibitors of Interleukin-1 Receptor-Associated Kinase 4.

-

Role of Scaffold: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability (reducing CYP inhibition risks compared to more lipophilic aromatics) [3].

Pharmacophore Logic Visualization

Figure 2: Pharmacophoric mapping of the scaffold in a biological binding site.

Expert Commentary: Why This Scaffold?

As a Senior Application Scientist, I evaluate why a chemist would choose this specific building block over a simple phenyl acetic acid or a methyl-pyrazole.

-

Metabolic Stability: The isobutyl group, while lipophilic, lacks the benzylic protons of a propyl-benzene, potentially altering the site of metabolic oxidation. The pyrazole ring is generally more stable to oxidative metabolism than electron-rich phenyl rings.

-

Vector Geometry: The 1,3-substitution pattern of the pyrazole creates a "bent" geometry (approx 140° angle) compared to the linear 1,4-substitution of phenyl rings. This allows the molecule to access binding pockets that linear molecules cannot.

-

Solubility: Pyrazoles are more polar than their phenyl analogs, often improving the aqueous solubility of the final drug candidate—a critical parameter in oral drug development.

References

- Pyrrolidinone glucokinase activators.

- Dihydropyridinone MGAT2 inhibitors.

- Novel substituted indazoles, methods for producing same (IRAK4).

Sources

- 1. US7741327B2 - Pyrrolidinone glucokinase activators - Google Patents [patents.google.com]

- 2. 2-羟基甲酰苯胺_MSDS_密度_沸点_CAS号【2843-27-8】_化源网 [m.chemsrc.com]

- 3. US9822074B2 - Dihydropyridinone MGAT2 inhibitors - Google Patents [patents.google.com]

- 4. US9822074B2 - Dihydropyridinone MGAT2 inhibitors - Google Patents [patents.google.com]

Strategic Utilization of Isobutyl Pyrazole Scaffolds in Medicinal Chemistry

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, present in blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). However, the specific functionalization of the pyrazole core dictates target selectivity and pharmacokinetic fate.

This technical guide focuses on the Isobutyl Pyrazole moiety—a structural motif that offers a distinct balance of lipophilicity (

Structural & Physicochemical Rationale[1][2][3][4][5]

The isobutyl group (

The Hydrophobic Anchor Effect

In many enzymatic targets, particularly kinases and hydrolases, the binding site contains a hydrophobic channel adjacent to the catalytic domain.

-

Steric Fit: The isobutyl group provides significant steric bulk (molar volume

) compared to an ethyl or -

Branching Factor: Unlike an

-butyl chain, the isobutyl group is branched at the

Electronic Influence

The pyrazole ring is an electron-rich aromatic system. An alkyl group like isobutyl exerts a weak inductive effect (

Synthetic Accessibility & Regiocontrol

The primary challenge in synthesizing isobutyl pyrazoles is regioselectivity . When alkylating a non-symmetric pyrazole or cyclizing a diketone, obtaining the specific N1-isobutyl or C3/C5-isobutyl isomer requires precise control.

Pathway A: The Knorr Pyrazole Synthesis (Cyclization)

The most robust method for generating C-substituted isobutyl pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyls.

-

Precursor: 6-methyl-2,4-heptanedione (for C-isobutyl).

-

Challenge: If using a substituted hydrazine (e.g., methylhydrazine), you will get a mixture of regioisomers (1,3- vs 1,5-substituted).

Pathway B: Direct N-Alkylation

For N-isobutyl pyrazoles, direct alkylation of the pyrazole anion with isobutyl bromide is common but often yields mixtures of N1 and N2 isomers if the pyrazole is asymmetric (tautomeric equilibrium).

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing the desired isomer.

Caption: Decision tree for selecting the optimal synthetic route based on substitution patterns, highlighting regioselectivity solutions.

Case Study: SAR Analysis in NAAA Inhibitors

A definitive example of the isobutyl group's role in Structure-Activity Relationships (SAR) is found in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors.

The Study

Researchers investigated pyrazole azabicyclo[3.2.1]octane sulfonamides to inhibit NAAA (a target for inflammation).[1] They systematically varied the alkyl tail on the scaffold.

Data Comparison

The SAR data revealed a critical limitation of the isobutyl group in this specific pocket:

| Substituent (R) | Structure Type | IC50 (h-NAAA) | Interpretation |

| Linear | 0.023 μM | Optimal fit for the narrow hydrophobic channel. | |

| Isobutyl | Branched | 0.114 μM | 5x potency loss. The branching creates steric clash in the narrow tunnel. |

| Ethyl | Short Linear | 0.051 μM | Good, but less hydrophobic interaction energy than |

| Isopropyl | Short Branched | 0.744 μM | Significant potency loss; too short and too wide. |

Key Insight: While the isobutyl group failed to beat the

(Source: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides... J. Med. Chem. 2021) [1][1][2]

ADME & Metabolic Liabilities[7]

The isobutyl group introduces a well-documented metabolic "soft spot."

The Hydroxylation Liability

Cytochrome P450 enzymes (particularly CYP3A4) favor hydrogen abstraction from tertiary carbons due to the lower bond dissociation energy (BDE).

-

Mechanism: The tertiary C-H bond of the isobutyl group is rapidly oxidized to a tertiary alcohol.

-

Consequence: This increases polarity (

) and often leads to rapid clearance or loss of potency if the hydrophobic pocket cannot tolerate a polar hydroxyl group.

Bioisosteric Replacement Strategies

To retain the shape of the isobutyl group while blocking metabolism, the following modifications are standard:

-

Fluorination: Replacing the tertiary H with Fluorine prevents abstraction.

-

Cyclopropyl-Methyl: Replacing the isopropyl terminus with a cyclopropyl ring reduces the metabolic rate (cyclopropyl C-H bonds have higher s-character and are harder to oxidize).

Caption: Metabolic pathway of the isobutyl group showing the tertiary carbon vulnerability and mitigation strategy.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Isobutyl-3,5-dimethylpyrazole

This protocol utilizes condensation, which is generally cleaner than direct alkylation for this specific substitution pattern.

Reagents:

-

2,4-Pentanedione (1.0 eq)

-

Isobutylhydrazine hydrochloride (1.1 eq)

-

Ethanol (Solvent)

-

Triethylamine (Base)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-pentanedione (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add isobutylhydrazine hydrochloride (11 mmol) slowly at room temperature.

-

Basification: Add triethylamine (11 mmol) dropwise to neutralize the HCl salt.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with ethyl acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes). -

Validation: Confirm structure via

NMR. Look for the isobutyl doublet at

Protocol: Microsomal Stability Assay (Metabolic Liability Test)

Objective: Determine the intrinsic clearance (

-

Incubation: Prepare a

solution of the test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL). -

Initiation: Pre-incubate at

for 5 min. Initiate reaction by adding NADPH (1 mM final). -

Sampling: Aliquot samples at

min. -

Quenching: Immediately quench each aliquot into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the +16 Da peak (hydroxylated metabolite).

References

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. (2021).[3][1] [Link][1]

-

Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry. (2013). (Provides foundational theory on alkyl group metabolism and bioisosteres relevant to isobutyl). [Link]

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues. PubMed. (2026). [Link]

-

Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. (2001). [Link]

Sources

Pharmacophore Modeling of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic Acid Analogs

Executive Summary

This guide details the construction, validation, and application of pharmacophore models for 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid and its structural analogs. While pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib), this specific acetic acid-functionalized chemotype is a privileged scaffold for targeting CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes) , a key GPCR involved in allergic inflammation and asthma.

This whitepaper moves beyond generic modeling steps. It focuses on the specific challenges of this chemotype: the ionization state of the acetic acid tail, the rotational entropy of the isobutyl group, and the critical electrostatic clamp required for receptor binding.

Biological Context & Target Identification[1][2][3][4]

The Biological Target: CRTh2 (GPR44)

The primary therapeutic target for pyrazole-acetic acid derivatives is CRTh2 , a receptor for Prostaglandin D2 (PGD2). Antagonism of CRTh2 prevents the recruitment of Th2 lymphocytes, eosinophils, and basophils during allergic responses.

Binding Mechanism

Structural analysis of CRTh2 antagonists reveals a conserved binding mode that drives our pharmacophore definition:

-

The "Acidic Head": The acetic acid moiety must be ionized (carboxylate) to form a salt bridge with cationic residues (typically Arg170 or Lys210 ) in the transmembrane binding pocket.

-

The "Lipophilic Tail": The isobutyl group occupies a hydrophobic sub-pocket, providing selectivity and potency.

-

The Linker (Pyrazole): Acts as a rigid spacer, orienting the head and tail vectors.

Computational Workflow

The following diagram outlines the end-to-end modeling pipeline, ensuring data integrity from ligand preparation to model validation.

Figure 1: End-to-end pharmacophore modeling workflow, emphasizing the iterative loop between hypothesis generation and statistical validation.

Step-by-Step Methodology

Ligand Dataset Preparation

Objective: Eliminate chemical noise to prevent "garbage-in, garbage-out."

-

Curation: Collect known CRTh2 antagonists (e.g., Ramatroban analogs, Setipiprant) and the specific 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid series.

-

Ionization (Critical): At physiological pH (7.4), the acetic acid group (

) will be deprotonated.-

Protocol: Use tools like Schrödinger’s Epik or CCG’s MOE Protonate 3D to generate the carboxylate anion (-COO⁻) form. Modeling the neutral acid is a common failure mode for this target.

-

-

Stereochemistry: The isobutyl group is achiral, but if analogs have chiral centers (e.g.,

-methyl acetic acid variants), enumerate all stereoisomers.

Conformational Analysis

The flexible acetic acid linker allows the carboxylate to sweep a wide volume.

-

Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Settings:

-

Energy Window: 10 kcal/mol (to include bioactive high-energy conformers).

-

RMSD Cutoff: 0.5 Å (to ensure diverse sampling of the isobutyl rotation).

-

Note: Ensure the pyrazole ring remains planar.

-

Pharmacophore Hypothesis Generation

We employ a Ligand-Based Shared Feature approach.

Feature Definitions:

-

Negative Ionizable (NI): Centered on the carboxylate oxygens. This mimics the interaction with Arg/Lys residues.

-

Hydrophobic (H): Centered on the isobutyl group.

-

Refinement: Use a projected point feature if the receptor pocket is deep.

-

-

Aromatic Ring (R): Centered on the pyrazole core.[1][2][3] This provides pi-stacking or pi-cation interactions.

-

Acceptor (A): The N2 nitrogen of the pyrazole ring often acts as a hydrogen bond acceptor.

Quantitative Model Validation

A model is only as good as its ability to discriminate actives from decoys.

-

Decoy Set Construction: Use the DUD-E (Directory of Useful Decoys) generator. For every active pyrazole analog, generate 50 decoys with matched physical properties (MW, LogP) but dissimilar topology.

-

Metrics:

-

Enrichment Factor (EF1%): Measures early recognition.

-

ROC AUC: Must be

for a predictive model. -

GH Score (Gunner-Henry): Balances yield and precision.

-

Data Presentation: Validation Thresholds

| Metric | Acceptable Range | Interpretation |

| ROC AUC | > 0.70 | Probability that a random active scores higher than a random decoy. |

| EF 1% | > 10.0 | The model finds 10x more actives in the top 1% than random selection. |

| GH Score | > 0.60 | Indicates a robust compromise between recall and precision. |

Structural Interaction Map (Visualizing the Pharmacophore)

The following diagram conceptualizes the 3D spatial arrangement required for bioactivity.

Figure 2: 2D Pharmacophore map showing spatial constraints and receptor interactions. The distances are derived from average bioactive conformations of CRTh2 antagonists.

Experimental Validation Protocols

Once virtual hits are identified, they must be validated experimentally.

Chemical Synthesis (Brief)

-

Reaction: Condensation of appropriate hydrazine derivatives with

-keto esters, followed by N-alkylation if necessary. -

Key Step: Hydrolysis of the ester intermediate to yield the free acetic acid.

In Vitro Binding Assay (CRTh2)

To validate the pharmacophore predictions, perform a Radioligand Binding Assay.

-

Cell Line: HEK293 cells stably expressing human CRTh2 (GPR44).

-

Radioligand: [³H]-PGD2.

-

Protocol:

-

Incubate membranes with [³H]-PGD2 and varying concentrations of the test analog (1 nM - 10 µM).

-

Filter through GF/C filters.

-

Measure radioactivity via scintillation counting.

-

Success Criteria:

nM indicates a potent hit; this validates the "Negative Ionizable" feature placement.

-

Conclusion

Modeling 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid analogs requires a strict adherence to electrostatic reality. The carboxylate anion is the anchor; without it, the model fails. By combining conformational flexibility analysis with a rigorous decoy-based validation set, researchers can effectively screen for novel CRTh2 antagonists, potentially yielding next-generation anti-inflammatory therapeutics.

References

-

Stearns, B. A., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 71, 168-184.[4] Link

-

Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters." Journal of Chemical Information and Modeling, 45(1), 160-169. Link

-

Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

-

Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024. Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. ijiset.com [ijiset.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]

- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for 1-Isobutyl-1H-Pyrazole Derivatives

Executive Summary

The 1-isobutyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, often utilized to optimize lipophilicity and receptor occupancy in kinase inhibitors and GPCR ligands. However, the 1-isobutyl moiety represents a significant metabolic liability .

This guide details the predictive framework for assessing the metabolic stability of this specific scaffold. The core challenge is the susceptibility of the isobutyl group to oxidative dealkylation and hydroxylation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). This document provides a self-validating workflow combining in silico reactivity prediction with a gold-standard microsomal stability assay to determine Intrinsic Clearance (

Structural Analysis & Metabolic Liabilities

To predict stability, one must first understand the mechanism of degradation. The pyrazole ring itself is relatively resistant to oxidative metabolism due to its aromatic character. The vulnerability lies in the N-alkyl side chain .

The "Soft Spot": C-H Bond Dissociation Energy (BDE)

Metabolism of the 1-isobutyl group is driven by the Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species (

-

-Carbon Oxidation (N-Dealkylation):

-

Mechanism: Hydroxylation at the methylene (

) directly attached to the nitrogen. -

Outcome: Formation of an unstable carbinolamine intermediate, which spontaneously collapses to release isobutyraldehyde and the unsubstituted pyrazole .

-

Risk Level: High. The nitrogen lone pair can stabilize the radical intermediate, lowering the BDE.

-

-

-Carbon Oxidation (Side-chain Hydroxylation):

-

Mechanism: Hydroxylation at the tertiary methine (

) of the isobutyl group. -

Outcome: Formation of a stable tertiary alcohol (hydroxy-isobutyl metabolite).

-

Risk Level: Critical .[1] The tertiary C-H bond has a significantly lower BDE (~91-92 kcal/mol) compared to primary C-H bonds (~98 kcal/mol), making it the statistically most probable site of attack (The "Soft Spot").

-

In Silico Prediction Framework

Before synthesis, computational tools must be used to rank-order designs. We utilize a Reactivity-Accessibility model.[2]

Recommended Workflow: SMARTCyp + DFT

Do not rely solely on black-box ML models. Use reactivity-based logic.

-

Ligand Preparation: Generate 3D conformers (low energy) to assess steric accessibility.

-

Site of Metabolism (SOM) Prediction (SMARTCyp):

-

Tool: SMARTCyp (University of Copenhagen) or StarDrop P450 module.

-

Logic: These tools calculate the activation energy (

) required for the CYP heme to abstract a hydrogen atom. -

Threshold: If the calculated Score for the isobutyl methine is < 70 , the site is highly labile.

-

-

Steric Shielding Analysis:

-

Calculate the distance from the molecular centroid to the isobutyl tip. If the group is exposed,

will be high regardless of electronic stability.

-

Visualization: Prediction Workflow

Caption: Figure 1. In silico decision tree for assessing metabolic liability of isobutyl-pyrazoles prior to synthesis.

Experimental Validation: Microsomal Stability Assay

This protocol is the industry "Gold Standard" for determining intrinsic clearance (

Protocol Specifications

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Test Concentration: 1 µM (Low concentration ensures first-order kinetics).

-

Cofactor: NADPH (Regenerating system: Glucose-6-phosphate + G6P-Dehydrogenase).

Step-by-Step Methodology

-

Preparation:

-

Thaw microsomes on ice.[4] Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Prepare 2 µM compound solution in buffer (0.1% DMSO final).

-

-

Pre-Incubation:

-

Mix 30 µL of microsomes + 30 µL of compound in a 96-well plate.

-

Incubate at 37°C for 5 minutes (shaking).

-

-

Reaction Initiation:

-

Sampling (Time Course):

-

At

min, remove 30 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

Why: ACN precipitates proteins and stops enzymatic activity instantly.

-

-

Analysis:

-

Centrifuge at 4000 rpm for 20 min.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Self-Validating Quality Control (QC)

A valid assay must meet these criteria. If not, the data is unreliable.

| Parameter | Acceptance Criteria | Purpose |

|---|

| Positive Control | Verapamil

Data Calculation

WhereStructure-Metabolism Relationships (SMR) & Optimization

If the 1-isobutyl-pyrazole shows high clearance (

Strategy 1: Fluorination

Replace the tertiary hydrogen on the isobutyl group with Fluorine.

-

Effect: The C-F bond is metabolically inert and stronger than C-H. It also lowers the electron density of adjacent bonds, protecting them from oxidation.

-

Structure Change: 1-(2-fluoro-2-methylpropyl)-1H-pyrazole.

Strategy 2: Ring Contraction (Bioisostere)

Replace the isobutyl group with a Cyclopropylmethyl group.

-

Effect: Cyclopropyl C-H bonds have higher s-character (

hybridization), increasing BDE (~106 kcal/mol) and making them resistant to CYP attack. -

Result: Maintains lipophilicity but significantly extends

.

Visualization: Metabolic Pathways & Blocking

Caption: Figure 2. Primary metabolic pathways for 1-isobutyl-pyrazole and strategic blocking points.

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[2][6][7] ACS Medicinal Chemistry Letters, 1(3), 96-100. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 23: Metabolic Stability). Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. longdom.org [longdom.org]

- 2. SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Predicting Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. SMARTCyp 3.0: enhanced cytochrome P450 site-of-metabolism prediction server [ouci.dntb.gov.ua]

Methodological & Application

Amide coupling reaction conditions using 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

Application Note: Optimized Amide Coupling Protocols for 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

Executive Summary

This guide details the optimized reaction conditions for the amide coupling of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid . While this specific building block is achiral and structurally robust, its heteroaromatic core and the lipophilic isobutyl tail present specific solubility and reactivity profiles that distinguish it from standard aliphatic acids.

We present three validated protocols:

-

Method A (Discovery Scale): HATU-mediated coupling for high-throughput library synthesis.[1]

-

Method B (Process Scale): T3P® (Propylphosphonic anhydride) coupling for scalable, green manufacturing with simplified workup.

-

Method C (Cost-Effective): Mixed Anhydride method for large-scale, non-critical couplings.[1]

Chemical Context & Mechanistic Insights

The Substrate:

-

Molecule: 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid[1]

-

Key Features:

-

Pyrazole Ring: Electron-rich heteroaromatic system.[1]

-

N1-Isobutyl Group: Blocks the N1 position, preventing N-acylation side reactions and increasing solubility in organic solvents (DCM, EtOAc) compared to N-unsubstituted pyrazoles.[1]

-

C3-Acetic Acid Linker: The methylene spacer (

) insulates the carboxylic acid from the aromatic ring, resulting in reactivity similar to phenylacetic acid (pKa ~4.3).[1]

-

Critical Considerations:

-

Regioselectivity: The N1-isobutyl group ensures that activation occurs exclusively at the carboxylic acid.[1] The N2-nitrogen is weakly basic and generally does not interfere with standard coupling reagents.[1]

-

Solubility: The isobutyl chain renders the molecule highly soluble in DMF, DCM, and EtOAc, but poor in water.

-

Stability: Unlike phenylacetic acids which can occasionally undergo oxidative decarboxylation under extreme conditions, this scaffold is thermally stable up to 80°C.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery/Library Scale)

Best for: Milligram-scale synthesis, difficult amine partners, and automated synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester, driving reactions to completion even with sterically hindered or electron-deficient amines.[1]

Reagents:

-

Acid: 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid (1.0 equiv)[1]

-

Amine: R-NH₂ (1.1 equiv)[1]

-

Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Protocol:

-

Dissolution: In a clean vial, dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Activation: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow.

-

Note: Pre-activation ensures the formation of the active ester before the amine is introduced.

-

-

Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Workup:

Method B: T3P® Coupling (Process/Scale-Up)

Best for: Gram-to-kilogram scale, ease of purification (water-soluble byproducts).[1]

Rationale: T3P (Propylphosphonic anhydride) acts as a Lewis acid activator.[1] It produces only water-soluble phosphate byproducts, eliminating the need for column chromatography in many cases.

Reagents:

-

Acid: 1.0 equiv[1]

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Protocol:

-

Charge: To a reactor, add the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc (concentration ~0.5 M).

-

Cooling: Cool the mixture to 0°C.

-

Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Checkpoint: If conversion <90% after 12h, heat to 50°C. T3P is thermally stable.

-

-

Workup (The "Self-Cleaning" Step):

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on scale and amine reactivity.

Figure 1: Strategic decision tree for selecting coupling conditions based on scale and substrate complexity.

Performance Data Comparison

The following table summarizes expected performance metrics based on standard heteroaryl acetic acid coupling benchmarks [1][2].

| Parameter | Method A (HATU) | Method B (T3P) | Method C (Mixed Anhydride) |

| Typical Yield | 85–98% | 80–95% | 70–85% |

| Reaction Time | 2–4 Hours | 4–12 Hours | 1–2 Hours |

| Atom Economy | Low (Large byproduct mass) | High | Medium |

| Purification | Chromatography usually required | Extraction often sufficient | Extraction/Recrystallization |

| Cost | High | Medium | Low |

| Safety | Sensitizer (HATU) | Safe (T3P) | Moisture Sensitive (Cl-formates) |

Troubleshooting Guide

Issue 1: Low Conversion

-

Cause: Steric hindrance of the amine partner or deactivation of the pyrazole acid (rare).

-

Solution: Switch to Method A (HATU) and use microwave irradiation (60°C, 30 min). Alternatively, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, which is more reactive than the HATU active ester.

Issue 2: Emulsion during Workup

-

Cause: Amphiphilic nature of the pyrazole-amide product.[1]

-

Solution: Do not shake vigorously during extraction. Use a mild brine wash or add a small amount of MeOH to the organic phase to break the emulsion.

Issue 3: Impurity Formation (N-Acyl Urea)

-

Cause: Slow reaction with amine when using EDC/carbodiimides.[1][4]

-

Solution: Switch to T3P (Method B). T3P does not form N-acyl urea byproducts.[1]

References

-

Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7][8] Tetrahedron. [Link][1]

Sources

- 1. 1-Isobutyl-3,4-diphenylpyrazole-5-acetic acid | C21H22N2O2 | CID 68676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. hepatochem.com [hepatochem.com]

- 7. jpt.com [jpt.com]

- 8. researchgate.net [researchgate.net]

Application Note: Scalable Manufacturing of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic Acid Intermediates

This Application Note is structured to provide a comprehensive, scalable manufacturing protocol for 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid , a critical intermediate scaffold likely utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) or specific GPCR ligands.

The guide prioritizes Regioselective Control —the primary challenge in pyrazole process chemistry—and details a robust N-Alkylation Strategy coupled with a high-purity hydrolysis workflow.

Executive Summary

The synthesis of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid presents a classic process chemistry challenge: distinguishing between the N1 and N2 tautomeric nitrogens during alkylation. While the pyrazole ring is a privileged scaffold in medicinal chemistry (found in Celecoxib, Ruxolitinib), the introduction of the isobutyl group at the N1 position requires strict regiocontrol to avoid costly chromatographic separations of the N2-isomer (which is often pharmacologically inactive or an impurity).

This guide details a Scalable N-Alkylation Route starting from the commercially viable Ethyl (1H-pyrazol-3-yl)acetate. This approach is superior to de novo cyclization (e.g., hydrazine +

Key Technical Advantages of This Protocol:

-

Regioselectivity > 95:5 (N1:N2): Achieved via thermodynamic control using Cesium Carbonate (

) in DMF. -

Filtration-Based Workup: Minimizes aqueous waste and eliminates extraction emulsions.

-

Crystalline Isolation: The final acid intermediate is isolated via pH-controlled crystallization, avoiding silica gel chromatography.

Strategic Route Analysis

We evaluated three potential manufacturing routes. Route A (selected) offers the highest throughput and safety profile for multi-kilogram campaigns.

| Parameter | Route A: N-Alkylation (Selected) | Route B: Cyclization (De Novo) | Route C: Cross-Coupling |

| Chemistry | Alkylation of Ethyl (1H-pyrazol-3-yl)acetate with Isobutyl Bromide. | Condensation of Diethyl 1,3-acetonedicarboxylate with Isobutylhydrazine. | Suzuki/Buchwald coupling of Halopyrazoles. |

| Regiocontrol | High (Tunable via Base/Solvent). | Moderate (Substrate dependent). | High (Pre-defined). |

| Scalability | Excellent (Standard reactor types). | Poor (Hydrazine toxicity/thermal risks). | Low (High catalyst cost). |

| Cost | Low (Generic reagents). | Medium (Specialty hydrazine). | High (Pd catalysts). |

| Impurity Profile | N2-isomer (removable via cryst.). | 5-hydroxy/oxo tautomers (hard to remove). | Heavy metal residues. |

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation

Objective: Synthesis of Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate.

Reagents & Materials:

-

Substrate: Ethyl (1H-pyrazol-3-yl)acetate (1.0 equiv) [CAS: 21115-68-4]

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Critical for N1 selectivity due to the "Ceasium Effect" stabilizing the specific transition state. -

Solvent: N,N-Dimethylformamide (DMF), Anhydrous (10 V).

Step-by-Step Methodology:

-

Reactor Setup: Charge a glass-lined reactor (or round-bottom flask) with Ethyl (1H-pyrazol-3-yl)acetate and DMF . Stir at 200 RPM under Nitrogen atmosphere.

-

Base Addition: Add

in a single portion. The slurry will turn slightly opaque.-

Note:

can be used as a cheaper alternative but typically degrades N1:N2 selectivity to ~85:15.

-

-

Alkylation: Add Isobutyl bromide dropwise over 30 minutes, maintaining internal temperature

. -

Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

-

IPC (In-Process Control): Monitor via HPLC. Target < 2% unreacted starting material.

-

-

Workup (Quench & Filter):

-

Cool to 20°C.

-

Filter the inorganic salts (

, Excess Carbonate) using a sintered glass funnel or Nutsche filter. Wash the cake with Ethyl Acetate (2 V). -

Advantage:[1] This removes the bulk of the base without an aqueous quench, preventing ester hydrolysis.

-

-

Concentration: Concentrate the filtrate under reduced pressure (high vacuum) at

to remove DMF.-

Result: Crude oil containing predominantly the N1-isomer.

-

Protocol 2: Hydrolysis & Crystallization (Purification)

Objective: Isolation of high-purity 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the crude ester oil in THF (5 V) . Add a solution of LiOH·H2O (2.0 equiv) in Water (5 V) .

-

Reaction: Stir at 25°C for 4 hours.

-

Phase Separation:

-

Add MTBE (Methyl tert-butyl ether) (5 V) to the reaction mixture. Stir for 10 mins and separate layers.

-

Critical Step: Discard the organic (MTBE) layer. This layer contains the unhydrolyzed N2-isomer ester (which hydrolyzes slower) and other non-polar impurities. The product is in the aqueous phase as the Lithium salt.

-

-

Acidification & Crystallization:

-

Cool the aqueous phase to 5°C.

-

Slowly adjust pH to 3.5–4.0 using 1M HCl .

-

Observation: The product will precipitate as a white solid.

-

-

Isolation: Filter the solid. Wash with cold water (2 V) and n-Heptane (2 V).

-

Drying: Vacuum dry at 45°C for 24 hours.

Process Engineering & Safety

Thermal Hazards (Hydrazine Note)

While this protocol avoids using free hydrazine, if Route B (De Novo) is attempted, operators must note that Isobutylhydrazine has a lower decomposition onset temperature than simple alkyl hydrazines. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling any hydrazine condensation > 100g.

Regioisomer Analytical Control

Distinguishing N1 vs N2 isomers is critical.

-

N1-Isobutyl (Target): The methylene protons of the acetic acid side chain typically appear upfield relative to the N2 isomer in

-NMR. -

NOESY Correlation: The definitive check is a NOESY experiment.

-

N1-Isomer: Strong NOE correlation between the Isobutyl

and the Pyrazole C5-H (proton adjacent to the nitrogen). -

N2-Isomer: No correlation between Isobutyl

and C5-H; correlation instead with the acetic acid side chain.

-

Visualizations

Diagram 1: Regioselective Alkylation Pathway

This diagram illustrates the thermodynamic preference for N1 alkylation under Cesium Carbonate conditions.

Caption: Reaction scheme showing the divergence between N1 and N2 alkylation pathways. Cesium Carbonate in DMF favors the N1-isomer.

Diagram 2: Workup & Isolation Flowchart

A self-validating workflow to ensure high purity without chromatography.

Caption: Process flow diagram highlighting the critical MTBE wash step to remove unhydrolyzed impurities before final acidification.

References

-

Regioselective Alkylation of Pyrazoles

- Title: "Steric redirection of alkylation in 1H-pyrazole-3-carboxyl

- Source: ResearchG

-

URL:[Link]

- Relevance: Establishes the baseline for N1 vs N2 selectivity challenges in pyrazole-3-carboxyl

-

Cesium Carbonate Effect

- Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

- Source: The Journal of Organic Chemistry (ACS)

-

URL:[Link]

- Relevance: Validates the use of specific base/solvent combinations to achieve >99:1 regioselectivity.

-

General Pyrazole Synthesis (One-Pot)

- Title: "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv

- Source: PubMed Central (PMC)

-

URL:[Link]

- Relevance: Provides background on the "De Novo" cyclization route using DMF-DMA if the alkyl

-

Starting Material Synthesis (Diethyl Acetonedicarboxylate)

Sources

- 1. New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

Troubleshooting & Optimization

Purification methods for removing regioisomers in pyrazole acetic acid production

Welcome to the technical support center for the purification of pyrazole acetic acid regioisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis and purification of these valuable compounds. The formation of regioisomers is a frequent outcome in pyrazole synthesis, and their separation is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This resource offers practical, field-proven advice and detailed protocols to help you achieve high purity for your target regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrazole acetic acid regioisomers so challenging?

The primary difficulty in separating pyrazole regioisomers lies in their very similar physical and chemical properties.[2] Since they are structural isomers with the same molecular weight and often similar functional groups, they can exhibit nearly identical polarity, solubility, and boiling points. This makes conventional purification techniques like standard column chromatography and simple crystallization less effective.[2]

Q2: What are the most common regioisomers formed during the synthesis of substituted pyrazole acetic acids?

In the synthesis of many 1,3,5-substituted pyrazoles, a common outcome is the formation of two primary regioisomers.[3][4][5] For instance, in the synthesis of Celecoxib, a well-known COX-2 inhibitor, the desired 1,5-diarylpyrazole is often accompanied by the 1,3-diarylpyrazole regioisomer.[1] The ratio of these isomers can be influenced by reaction conditions and the nature of the starting materials.[6]

Q3: What are the primary methods for purifying pyrazole acetic acid regioisomers?

The most effective and widely used methods for separating pyrazole regioisomers are:

-

Flash Column Chromatography: A preparative chromatography technique that is often the first line of approach for separating isomers with even slight differences in polarity.[2][7]

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for high-resolution separation of closely related regioisomers and for analytical quantification of isomeric purity.[2]

-

Crystallization: This method relies on differences in the solubility of the regioisomers in a particular solvent or solvent system. Fractional crystallization can be a powerful tool if a suitable solvent is identified.[7]

-

Chemical Derivatization and Salt Formation: In cases where direct separation is difficult, converting the isomers into derivatives or salts can alter their physical properties, making separation by crystallization or chromatography more feasible.[8][9]

Troubleshooting Guides

Issue 1: My pyrazole regioisomers are co-eluting during flash column chromatography on silica gel.

This is a common problem when the polarity of the regioisomers is very similar.[2]

Root Cause Analysis:

-

Insufficient Resolution: The chosen mobile phase may not be providing enough of a difference in affinity for the stationary phase between the two isomers.

-

Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

-

Improper Sample Loading: Dissolving the sample in a strong solvent and loading it onto the column can disrupt the initial separation at the top of the column.

Solutions:

-

Optimize the Mobile Phase:

-

Systematic Solvent Screening: Before scaling up to a preparative column, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC).[7] Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2][7] The goal is to maximize the difference in Rf values between the two spots.

-

Employ a Shallow Gradient: Instead of a steep gradient, a shallow gradient of the polar solvent can improve resolution.

-

Isocratic Elution: If a good separation is observed on TLC with a specific solvent ratio, using that same ratio for isocratic elution on the column can be effective.

-

-

Proper Sample Loading Technique:

-

Dry Loading: This is the preferred method for challenging separations.[2] Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]

-

-

Column Parameters:

-

Increase Column Length: A longer column provides more surface area for interaction, potentially improving separation.

-

Decrease Particle Size of Silica Gel: Using a smaller mesh size silica gel can enhance resolution, although it may require higher pressure.

-

Issue 2: I am unable to achieve separation of my pyrazole acetic acid regioisomers through crystallization.

This indicates that the solubilities of your regioisomers are very similar in the solvents you have tried.

Root Cause Analysis:

-

Inappropriate Solvent Choice: The selected solvent may be too good or too poor for both isomers, causing them to either remain in solution or precipitate out together.

-

Rapid Cooling: Cooling the crystallization mixture too quickly can lead to co-precipitation of impurities and the undesired isomer.

Solutions:

-

Systematic Solvent Screening for Crystallization:

-

Test a wide range of solvents with varying polarities. Look for a solvent that dissolves your mixture at an elevated temperature but in which one isomer is significantly less soluble upon cooling.

-

Binary Solvent Systems: This is a powerful technique for fine-tuning solubility.[10] Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly.[10]

-

-

Controlled Cooling:

-

Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow crystal growth is key to achieving high purity.

-

-

Acid Addition Salt Formation:

-

If your pyrazole acetic acid has a basic nitrogen atom, you can react the mixture of isomers with an acid (e.g., phosphoric acid, oxalic acid, sulfuric acid) to form diastereomeric salts.[8][9] These salts will have different crystal lattice energies and solubilities, often making separation by crystallization much easier. The purified salt can then be neutralized to recover the pure regioisomer.

-

Detailed Experimental Protocols

Protocol 1: Purification of Pyrazole Acetic Acid Regioisomers by Flash Column Chromatography

Objective: To separate two regioisomers of pyrazole acetic acid using silica gel flash chromatography.

Materials:

-

Crude mixture of pyrazole acetic acid regioisomers

-